molecular formula C10H20O2 B1229131 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- CAS No. 63500-71-0

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Cat. No.: B1229131
CAS No.: 63500-71-0
M. Wt: 172.26 g/mol
InChI Key: YVSNOTITPICPTB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by donating or accepting electrons .

Cellular Effects

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membrane receptors can trigger signaling cascades that alter gene expression patterns. Additionally, it may impact metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. These interactions can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s presence can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is essential for its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its activity. The localization can affect the compound’s function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, where an aldehyde or ketone reacts with an alkene in the presence of an acid catalyst to form the tetrahydropyran ring . The reaction conditions typically include the use of a Lewis acid catalyst such as boron trifluoride etherate or a Brønsted acid catalyst like sulfuric acid. The reaction is carried out at temperatures ranging from 0°C to room temperature, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or ethers.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2H-Pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives with different substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyl group and the 2-methylpropyl group at specific positions on the tetrahydropyran ring makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNOTITPICPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052318
Record name 2-Isobutyl-4-methyltetrahydropyran-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
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CAS No.

63500-71-0
Record name Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol
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Record name Rosanol
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Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
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Record name 2-Isobutyl-4-methyltetrahydropyran-4-ol
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Record name A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol
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Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
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Record name 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A1: 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, also known as tetrahydro-4-methyl-2-(2-methylpropyl)-2H-Pyran-4-ol, possesses the molecular formula C10H20O2. While specific spectroscopic data is not provided in the abstracts, its structure can be inferred from its chemical name and the research focus on its diastereoisomers.

Q2: How is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol synthesized, and what is the significance of its diastereoisomers?

A: The synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol can be achieved through the Prins cyclization reaction. [, , ] This reaction involves isoprenol and isovaleraldehyde as starting materials and can be facilitated using catalysts like Fe-modified silica or MoO3 modified aluminosilicates. [, ] The compound exists as cis and trans diastereoisomers. Research indicates that a specific composition containing over 95% of the optically inactive cis racemate and less than 5% of the optically inactive trans racemate exhibits desirable fragrance properties. []

Q3: What are the applications of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A: The primary application of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol lies in the fragrance industry. It serves as a component in perfume compositions, imparting unique olfactory characteristics. [] The specific diastereomeric ratio influences the overall fragrance profile.

Q4: Has the safety of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol been assessed?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. [] While the specific details of the assessment are not provided in the abstract, it suggests that the compound has undergone scrutiny for its potential impact on human health and the environment.

Q5: What are the potential future directions for research on 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A5: Future research could explore:

  • Mechanistic details of Prins cyclization: Further investigation into the specific roles of different catalysts and reaction conditions in influencing the diastereoselectivity of the Prins cyclization reaction could optimize the synthesis of the desired isomeric mixture. [, , ]

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